molecular formula C13H14N2O2 B2619490 (4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one CAS No. 154821-60-0

(4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one

Cat. No.: B2619490
CAS No.: 154821-60-0
M. Wt: 230.267
InChI Key: CFEDQSBXLMNVQP-DHZHZOJOSA-N
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Description

(4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one typically involves the condensation of appropriate starting materials under specific conditions. One common method is the reaction of 4-methylbenzaldehyde with dimethylamine and an appropriate oxazole precursor under acidic or basic conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems may enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted oxazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acids, while reduction may produce dimethylamino-substituted oxazoles.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-(dimethylaminomethylidene)-2-phenyl-1,3-oxazol-5-one: Similar structure but lacks the methyl group on the phenyl ring.

    (4E)-4-(dimethylaminomethylidene)-2-(4-chlorophenyl)-1,3-oxazol-5-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

(4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one is unique due to the presence of the dimethylamino group and the specific substitution pattern on the phenyl ring. These structural features may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

(4E)-4-(dimethylaminomethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-4-6-10(7-5-9)12-14-11(8-15(2)3)13(16)17-12/h4-8H,1-3H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEDQSBXLMNVQP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CN(C)C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C/N(C)C)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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